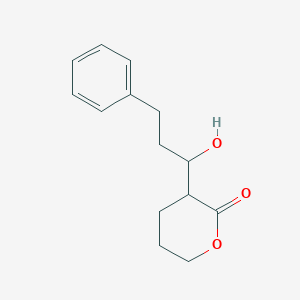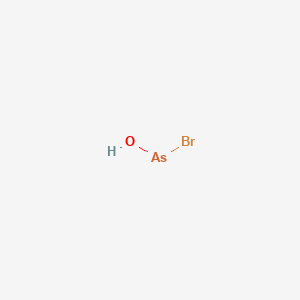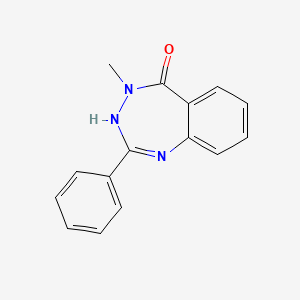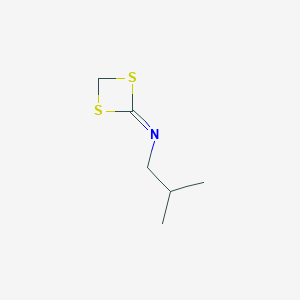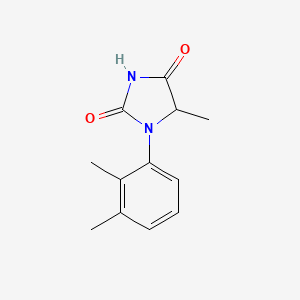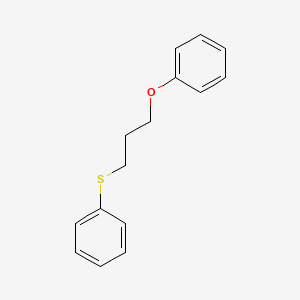
Benzene, ((3-phenoxypropyl)thio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, ((3-phenoxypropyl)thio)-: is an organic compound with the molecular formula C15H16OS. It consists of a benzene ring substituted with a 3-phenoxypropylthio group. This compound is part of the larger family of aromatic compounds, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
準備方法
Synthetic Routes and Reaction Conditions:
From Benzene and 3-Phenoxypropylthiol: One common method involves the reaction of benzene with 3-phenoxypropylthiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, often at room temperature, and may require a solvent such as dichloromethane.
From Phenol and 3-Chloropropylthiol: Another method involves the reaction of phenol with 3-chloropropylthiol to form 3-phenoxypropylthiol, which is then reacted with benzene under similar conditions as mentioned above.
Industrial Production Methods: Industrial production of Benzene, ((3-phenoxypropyl)thio)- often involves large-scale synthesis using automated reactors. The process typically includes the following steps:
Preparation of 3-Phenoxypropylthiol: This intermediate is synthesized by reacting phenol with 3-chloropropylthiol.
Reaction with Benzene: The 3-phenoxypropylthiol is then reacted with benzene in the presence of a catalyst to form the final product.
化学反応の分析
Types of Reactions:
Oxidation: Benzene, ((3-phenoxypropyl)thio)- can undergo oxidation reactions, often resulting in the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thio group to a sulfide or even a thiol under specific conditions.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be further functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Various substituted benzene derivatives depending on the reagent used.
科学的研究の応用
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Employed in studies involving aromatic substitution reactions.
Biology:
- Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine:
- Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry:
- Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
Mechanism: The mechanism of action of Benzene, ((3-phenoxypropyl)thio)- involves its interaction with various molecular targets. The thio group can participate in nucleophilic substitution reactions, while the benzene ring can undergo electrophilic aromatic substitution.
Molecular Targets and Pathways:
- The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity.
- It may also affect cellular pathways involving oxidative stress and redox reactions.
類似化合物との比較
Benzene, ((3-methoxypropyl)thio)-: Similar structure but with a methoxy group instead of a phenoxy group.
Benzene, ((3-ethoxypropyl)thio)-: Similar structure but with an ethoxy group instead of a phenoxy group.
Benzene, ((3-butoxypropyl)thio)-: Similar structure but with a butoxy group instead of a phenoxy group.
Uniqueness:
- The presence of the phenoxy group in Benzene, ((3-phenoxypropyl)thio)- imparts unique chemical properties, such as increased stability and specific reactivity patterns.
- The compound’s ability to undergo a wide range of chemical reactions makes it versatile for various applications in research and industry.
特性
CAS番号 |
59950-10-6 |
|---|---|
分子式 |
C15H16OS |
分子量 |
244.4 g/mol |
IUPAC名 |
3-phenoxypropylsulfanylbenzene |
InChI |
InChI=1S/C15H16OS/c1-3-8-14(9-4-1)16-12-7-13-17-15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 |
InChIキー |
DYESPVOVFYSSGL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OCCCSC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


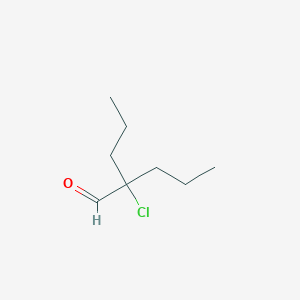

![Glycine, N-[4-[[[(4-chlorophenyl)amino]carbonyl]amino]benzoyl]-](/img/structure/B14600347.png)
![{[2-(Cyclopent-3-en-1-yl)butoxy]methyl}benzene](/img/structure/B14600351.png)


